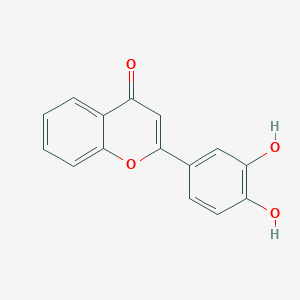

3',4'-Dihydroxyflavone

Vue d'ensemble

Description

3’,4’-Dihydroxyflavone est un composé flavonoïde synthétique de formule moléculaire C15H10O4. Il est connu pour ses diverses activités biologiques, notamment ses propriétés antivirales, antioxydantes et neuroprotectrices . Ce composé appartient à la famille des flavonoïdes, qui sont des composés polyphénoliques largement distribués dans le règne végétal et connus pour leurs bienfaits pour la santé.

Applications De Recherche Scientifique

3’,4’-Dihydroxyflavone has a wide range of scientific research applications:

Mécanisme D'action

Le mécanisme d’action de 3’,4’-Dihydroxyflavone implique plusieurs cibles moléculaires et voies :

Activité antioxydante : Il agit comme un antioxydant en piégeant les radicaux libres et en chélatant les ions métalliques, protégeant ainsi les cellules du stress oxydatif.

Effets neuroprotecteurs : Il active le récepteur TrkB, qui est le principal récepteur du facteur neurotrophique dérivé du cerveau (BDNF).

Activité antivirale : Il inhibe la réplication virale en interférant avec les enzymes et les protéines virales.

Analyse Biochimique

Biochemical Properties

3’,4’-Dihydroxyflavone exhibits multiple pharmacological effects. It is recognized for its antioxidant properties, helping to neutralize free radicals and protect cells from oxidative stress . It has been studied for its potential neuroprotective effects, including the ability to enhance cognitive function and protect against neurodegenerative diseases .

Cellular Effects

3’,4’-Dihydroxyflavone has been found to act as a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB), the main signaling receptor of the neurotrophin brain-derived neurotrophic factor (BDNF) . It has demonstrated therapeutic efficacy in animal models of a variety of central nervous system disorders .

Molecular Mechanism

The molecular mechanism of 3’,4’-Dihydroxyflavone involves its interaction with specific receptors. It has been found to be a potent mimic of BDNF able to act on TrkB in a similar manner . This means that 3’,4’-Dihydroxyflavone could theoretically cause similar effects as BDNF in the brain .

Temporal Effects in Laboratory Settings

The effects of 3’,4’-Dihydroxyflavone over time in laboratory settings have been observed in various studies. For instance, one study showed that 3’,4’-Dihydroxyflavone enhances all-transretinoic acid-induced superoxide-generating activity through up-regulating transcription of gp91-phox in human monoblastic U937 cells .

Dosage Effects in Animal Models

In animal models, the effects of 3’,4’-Dihydroxyflavone vary with different dosages. For instance, at a concentration of 20 μM, 3’,4’-Dihydroxyflavone caused up-regulation of the RA-induced O2–generating activity .

Metabolic Pathways

3’,4’-Dihydroxyflavone is involved in various metabolic pathways. In metabolomics studies, analyzing 3’,4’-Dihydroxyflavone can provide insights into its metabolic pathways and interactions within biological systems .

Transport and Distribution

3’,4’-Dihydroxyflavone is both orally bioavailable and able to penetrate the blood–brain barrier . This allows it to be transported and distributed within cells and tissues.

Subcellular Localization

Some indirect evidence suggests that 7,4’-dihydroxyflavone might act as a signal molecule for sensing and coordinating the operation of the isoflavonoid pathway during plant defense .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

3’,4’-Dihydroxyflavone peut être synthétisé par différentes voies chimiques. Une méthode courante implique l’utilisation de méthanol et de tétrahydrofurane comme solvants, avec du carbone de palladium comme catalyseur. La réaction est effectuée dans un autoclave à 40 °C, suivie d’une filtration, d’une concentration, d’une cristallisation et d’une filtration pour obtenir le produit final .

Méthodes de production industrielle

La production industrielle de 3’,4’-Dihydroxyflavone implique généralement une synthèse à grande échelle utilisant des méthodes similaires à celles utilisées en laboratoire, mais optimisées pour des rendements et une pureté plus élevés. L’utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) sont courantes dans les milieux industriels pour garantir la qualité et la constance du produit .

Analyse Des Réactions Chimiques

Types de réactions

3’,4’-Dihydroxyflavone subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs standard tels que le borohydrure de sodium.

Substitution : Il peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle, en utilisant des réactifs tels que les chlorures d’acyle ou les halogénures d’alkyle.

Réactifs et conditions courantes

Oxydation : tert-butylate de potassium dans le diméthylformamide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Chlorures d’acyle ou halogénures d’alkyle en présence d’une base telle que la pyridine.

Principaux produits formés

Oxydation : Acide 2-(4-hydroxybenzoyloxy)benzoïque et monoxyde de carbone.

Réduction : Dérivés flavonoïdes réduits.

Substitution : Dérivés flavonoïdes acylés ou alkylés.

4. Applications de la recherche scientifique

3’,4’-Dihydroxyflavone a un large éventail d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

3’,4’-Dihydroxyflavone peut être comparé à d’autres composés flavonoïdes similaires tels que :

Myricétine : Un autre flavonoïde aux fortes propriétés antioxydantes, mais qui diffère par le nombre et la position des groupes hydroxyle.

Morine : Activité antioxydante similaire, mais interagit différemment avec les ions métalliques et l’ADN.

Taxifoline : A une structure moléculaire différente et une activité antioxydante plus faible par rapport à 3’,4’-Dihydroxyflavone.

4-Hydroxycoumarine : Activité antioxydante comparable, mais ne possède pas la capacité de chélatation efficace des ions cuivre.

Ces comparaisons mettent en évidence les propriétés uniques de 3’,4’-Dihydroxyflavone, en particulier sa forte interaction avec l’ADN et les ions métalliques, qui contribuent à ses diverses activités biologiques.

Activité Biologique

3',4'-Dihydroxyflavone (3,4'-DHF) is a naturally occurring flavonoid that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀O₄ |

| Molecular Weight | 254.24 g/mol |

| CAS Number | 4143-64-0 |

| Melting Point | 251-253 °C |

| Boiling Point | 482.3 °C at 760 mmHg |

| Density | 1.443 g/cm³ |

3,4'-DHF exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : It has been shown to reduce oxidative stress by modulating reactive oxygen species (ROS) levels, which is crucial in preventing cellular damage during adipogenesis and other metabolic processes .

- Anti-Adipogenic Effects : Research indicates that 3,4'-DHF can suppress adipogenesis in murine pre-adipocytes by downregulating adipogenic markers and lipid accumulation. This effect is mediated through the regulation of ROS and signaling pathways associated with cell differentiation .

- Neuroprotective Effects : In models of chemotherapy-induced peripheral neuropathy, 3,4'-DHF demonstrated significant anti-neuropathic properties, likely through interactions with K_ATP channels and GABA_A receptors .

- Anti-Inflammatory Activity : Studies have shown that 3,4'-DHF can inhibit inflammatory responses by interfering with the TLR4/MD2 pathway and reducing NF-κB activation in microglial cells .

- Antiviral Properties : It has been reported to possess antiviral activity against influenza virus by inhibiting viral neuraminidase activity and reducing viral load in infected models .

Adipogenesis Regulation

In a study focused on adipogenesis, treatment with 3,4'-DHF resulted in decreased expression of key adipogenic markers in both murine and equine adipose-derived stromal cells (eADSCs). The modulation of ROS was found to play a critical role in this process, indicating the potential for therapeutic applications in obesity management and regenerative medicine .

Neuroprotection

A recent investigation into the neuroprotective effects of 3,4'-DHF against paclitaxel-induced neuropathy revealed that it significantly reduced pain responses associated with mechanical and cold allodynia. Molecular docking studies confirmed favorable interactions between 3,4'-DHF and targeted receptors involved in pain modulation .

Biological Activities Summary Table

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-11-6-5-9(7-13(11)18)15-8-12(17)10-3-1-2-4-14(10)19-15/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNPMQHYWVKBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194349 | |

| Record name | 3',4'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4143-64-0 | |

| Record name | 3′,4′-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4143-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4'-Dihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-DIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOH101S66V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3',4'-Dihydroxyflavone interacts with various targets, influencing diverse cellular processes. For instance, it acts as a potent inhibitor of aldose reductase, an enzyme implicated in diabetic complications like cataract formation []. It exhibits non-competitive inhibition with respect to both DL-glyceraldehyde and NADPH, showing maximal inhibition around pH 7.0 []. Furthermore, it demonstrates anti-neuroinflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide, prostaglandin E2, and cytokines like TNF-alpha, IL-1 beta, and IL-6 in BV2 microglia []. This effect is linked to the suppression of MAPK and NF-κB signaling pathways []. Additionally, it interacts with KATP channels, adenosine A3 receptors, and GABAA receptors (specifically the α2 subunit), contributing to its anti-neuropathic effects against paclitaxel-induced peripheral neuropathy [].

A: this compound, also known as 3',4'-Dihydroxy-flavone, has the molecular formula C15H10O4 and a molecular weight of 254.24 g/mol. Detailed spectroscopic data can be found in studies utilizing Raman and SERS [], as well as those investigating its complexation with metals like lead(II) [] and zinc(II) [] using UV-vis spectroscopy and theoretical calculations.

ANone: The provided research focuses on the biological activity of this compound rather than its catalytic properties. There's no evidence from these studies to suggest it acts as a catalyst in chemical reactions.

A: Yes, computational chemistry plays a crucial role in understanding this compound's interactions. Density Functional Theory (DFT) calculations were employed to study its electronic absorption properties, particularly when complexed with lead(II) []. TD-DFT calculations, combined with molecular orbital analysis, helped explain its behavior with different metals like lead(II) and zinc(II) [, ]. Additionally, molecular docking studies were conducted to predict the binding affinity and interactions of this compound with targets like KATP channels, adenosine, and GABAA receptors []. This demonstrates the use of computational methods to understand its molecular interactions and predict potential biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.